Bis(1-(2-bromophenyl)ethyl)amine, HCl

Lipophilicity Drug design ADME

Bis(1-(2-bromophenyl)ethyl)amine hydrochloride (CAS 1393442-47-1) is a racemic secondary amine building block featuring two 1-(2-bromophenyl)ethyl substituents on the central nitrogen, supplied as the HCl salt. With molecular formula C₁₆H₁₈Br₂ClN and molecular weight 419.58 g/mol, this compound presents two ortho-bromo substituents that serve as synthetic handles for cross-coupling and nucleophilic aromatic substitution reactions, plus two chiral centers (undefined stereochemistry), making it a versatile intermediate for medicinal chemistry, asymmetric synthesis, and specialty ligand construction.

Molecular Formula C16H18Br2ClN
Molecular Weight 419.585
CAS No. 1393442-47-1
Cat. No. B581741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(1-(2-bromophenyl)ethyl)amine, HCl
CAS1393442-47-1
Molecular FormulaC16H18Br2ClN
Molecular Weight419.585
Structural Identifiers
SMILESCC(C1=CC=CC=C1Br)NC(C)C2=CC=CC=C2Br.Cl
InChIInChI=1S/C16H17Br2N.ClH/c1-11(13-7-3-5-9-15(13)17)19-12(2)14-8-4-6-10-16(14)18;/h3-12,19H,1-2H3;1H
InChIKeyIPFCZMHOWIVDER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(1-(2-bromophenyl)ethyl)amine HCl (CAS 1393442-47-1): A Dual Ortho-Bromo-Functionalized Secondary Amine Building Block


Bis(1-(2-bromophenyl)ethyl)amine hydrochloride (CAS 1393442-47-1) is a racemic secondary amine building block featuring two 1-(2-bromophenyl)ethyl substituents on the central nitrogen, supplied as the HCl salt . With molecular formula C₁₆H₁₈Br₂ClN and molecular weight 419.58 g/mol, this compound presents two ortho-bromo substituents that serve as synthetic handles for cross-coupling and nucleophilic aromatic substitution reactions, plus two chiral centers (undefined stereochemistry), making it a versatile intermediate for medicinal chemistry, asymmetric synthesis, and specialty ligand construction .

Why Bis(1-(2-bromophenyl)ethyl)amine HCl Cannot Be Directly Substituted by Unsubstituted or Para-Halo Analogs


The closest structural analogs—Bis(1-phenylethyl)amine, the para-bromo isomer, and the 2-chloro variant—differ critically in both physicochemical properties and synthetic utility. Target compound LogP (calculated) is 6.0452 versus 3.6 for the unsubstituted scaffold [1], a ~250-fold difference in octanol-water partitioning that profoundly alters membrane permeability and in vitro distribution. The two ortho-C–Br bonds provide dual reactive sites for sequential cross-coupling (e.g., Suzuki–Miyaura, Buchwald–Hartwig) that are absent in the non-halogenated core [2]; the para-bromo isomer lacks the steric ortho effect that governs regioselectivity in Pd-catalyzed transformations. Substituting any of these analogs forecloses key synthetic pathways or alters pharmacological profiles.

Quantitative Differentiation Evidence for Bis(1-(2-bromophenyl)ethyl)amine HCl vs. Closest Analogs


Lipophilicity (LogP) Comparison Against the Unsubstituted Bis(1-phenylethyl)amine Scaffold

The target compound exhibits a calculated LogP of 6.0452 , approximately 2.4 log units higher than unsubstituted Bis(1-phenylethyl)amine (LogP 3.6) [1]. This difference corresponds to roughly a 250-fold higher octanol-water partition coefficient, indicating substantially greater lipophilicity driven by the two ortho-bromine atoms. In contrast, Bis(2-bromophenyl)amine (a simpler dibromo-diarylamine) has a reported LogP of ~4.95–5.03 , confirming that the 1-arylethyl substitution pattern inherent to the target compound contributes additional lipophilicity beyond that of the bromine atoms alone.

Lipophilicity Drug design ADME Physicochemical properties

Molecular Weight and Molar Mass Differentiation vs. Non-Halogenated and Chloro Analogs

The molecular weight of Bis(1-(2-bromophenyl)ethyl)amine HCl is 419.58 g/mol , which is 194.25 g/mol heavier than the non-brominated analog Bis(1-phenylethyl)amine (free base MW 225.33 g/mol) [1]—an 86% mass increase. Compared to the 2,2'-dichloro analog Bis[1-(2-chlorophenyl)ethyl]amine (free base MW 294.22 g/mol) , the target compound is 125.36 g/mol heavier (42% increase). This mass difference, attributable to bromine versus chlorine/hydrogen, has direct implications for stoichiometric calculations in synthesis.

Molecular weight Halogenation Pharmacokinetics Procurement calculations

Dual Ortho-Bromo Reactive Sites Enable Sequential Cross-Coupling Strategies Absent in Non-Halogenated or Para-Substituted Analogs

The target compound bears two chemically equivalent but sterically distinct ortho-C–Br bonds positioned on separate aromatic rings, providing two independent sites for palladium-catalyzed cross-coupling [1]. The unsubstituted Bis(1-phenylethyl)amine offers zero aryl halide handles; the para-bromo isomer (if accessed) would present the reactive bromine at the electronically and sterically less encumbered 4-position, altering regiochemical outcomes in subsequent elaborations. The ortho-bromo arrangement is documented to influence oxidative addition rates in Pd(0)-catalyzed reactions due to steric proximity to the chiral 1-aminoethyl substituent, enabling differentiated sequential coupling strategies not achievable with mono-halogenated or halogen-free scaffolds [2].

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig ortho-Bromo Sequential functionalization

HCl Salt Form: Solid-State Handling and Predicted Aqueous Solubility Advantage Over Free Base Analogs

The target compound is supplied as a crystalline hydrochloride salt , while the common analog Bis(1-phenylethyl)amine is commercially handled as a free base liquid [1]. As a class-level property, amine hydrochloride salts generally exhibit enhanced aqueous solubility relative to their free bases; the free base of Bis(1-phenylethyl)amine is explicitly described as insoluble in water and readily soluble in common organic solvents [1]. The HCl salt also offers superior solid-state handling—enabling accurate weighing under ambient conditions—compared to the liquid or low-melting free base forms of closely related diarylamines.

Salt form Solubility Stability Solid-state handling Formulation

Commercially Available Purity Grades and Batch-to-Batch Documentation

Multiple independent suppliers list Bis(1-(2-bromophenyl)ethyl)amine HCl at ≥96% purity, with one specialist vendor reporting NLT 98% purity . Suppliers provide batch-specific Certificates of Analysis (COA) including HPLC, NMR, and LC-MS data . The compound is available in sizes from 100 mg to kilogram scale, supporting both exploratory research and process development . In comparison, the non-halogenated Bis(1-phenylethyl)amine is widely available as a free base liquid at 97–99% purity but lacks the documented solid-state stability and aqueous handling advantages of the HCl salt form.

Purity Quality control Certificate of Analysis Procurement

Optimal Application Scenarios for Bis(1-(2-bromophenyl)ethyl)amine HCl Driven by Quantified Differentiation


Synthesis of Ortho-Substituted Biaryl Phosphine-Amine (P,N) Ligands for Asymmetric Catalysis

The two ortho-C–Br bonds serve as independent coupling sites for sequential Suzuki–Miyaura reactions, enabling construction of unsymmetrical biaryl-containing chiral amine ligands. The ortho steric environment, unique to this scaffold versus para-bromo analogs, directly influences the dihedral angle and enantioselectivity of derived metal complexes. Based on the LogP differentiation (ΔLogP ≈ +2.4 vs. unsubstituted analog ), elaborated phosphine-amine ligands are expected to partition favorably into organic phases, facilitating catalyst recovery in biphasic systems [1].

Medicinal Chemistry Library Synthesis Targeting Intracellular and CNS Protein Targets

The high calculated LogP (6.0452 ) and dual bromine handles position this scaffold for divergent parallel synthesis of compound libraries aimed at intracellular protein–protein interactions or CNS receptors, where elevated lipophilicity correlates with passive blood-brain barrier permeability. The HCl salt form enables direct dissolution in aqueous assay buffers, while the two reactive sites allow systematic exploration of structure–activity relationships through sequential cross-coupling with diverse boronic acids or amines [1].

Construction of Bivalent or Dimeric Bioactive Molecules via Chiral Amine Linkers

The symmetrical bis(1-arylethyl)amine core bearing two reactive ortho-bromo sites is ideally suited for synthesizing homodimeric or heterodimeric ligands where two pharmacophores are tethered by a chiral, secondary amine linker. This architecture is relevant to bivalent ligand design targeting GPCR dimerization interfaces or kinase pseudodimer domains. The 86% higher molecular weight versus the non-halogenated scaffold must be factored into dosing calculations for biological evaluation of elaborated dimers [1].

Precursor to Chiral Secondary Amine Organocatalysts with Tunable Electronic Properties

The secondary amine nitrogen, combined with chiral 1-arylethyl substituents, provides a platform for enamine- or iminium-ion-based organocatalysis. Post-coupling functionalization at the ortho positions allows electronic tuning of catalyst activity—electron-withdrawing or -donating aryl groups introduced via Suzuki coupling directly modulate the nucleophilicity of the amine nitrogen. This tunability is unavailable with the non-halogenated scaffold, which lacks functionalization handles at these positions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bis(1-(2-bromophenyl)ethyl)amine, HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.